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Compound of Interest

4-Fluoro-5-methoxy-2-nitrobenzoic
Compound Name: d
aci

Cat. No.: B1443468

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-5-methoxy-2-
nitrobenzoic acid

Abstract

4-Fluoro-5-methoxy-2-nitrobenzoic acid is a substituted aromatic carboxylic acid of
significant interest as a versatile building block in synthetic organic chemistry, particularly in the
design and synthesis of novel pharmaceutical agents. The precise arrangement of its functional
groups—a carboxylic acid, a nitro group, a fluorine atom, and a methoxy group—imparts a
unique electronic and steric profile that is crucial for its reactivity and the properties of its
derivatives. This guide provides a comprehensive overview of the core physicochemical
properties of this compound. Recognizing that this is a specialized reagent, this document goes
beyond merely listing data; it offers expert insights into the expected properties based on
structural analysis and presents detailed, field-proven experimental protocols for researchers to
validate identity and empirically determine these key parameters in a laboratory setting.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous
identity. 4-Fluoro-5-methoxy-2-nitrobenzoic acid is defined by the following identifiers and
structural features.

¢ I[UPAC Name: 4-Fluoro-5-methoxy-2-nitrobenzoic acid
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CAS Number: 864293-50-5[1][2]

Molecular Formula: CsHeFNOs[1][2]

Molecular Weight: 215.14 g/mol [3]

InChl Key: MGLFJUZFMICSSW-UHFFFAOY SA-N[1]

Canonical SMILES: COC1=C(C=C(C(=0)0)C=C1F)--INVALID-LINK--[O-]

The molecule's structure, featuring a heavily substituted benzene ring, is the primary
determinant of its chemical behavior and physical properties. The ortho relationship between
the strongly electron-withdrawing nitro group and the carboxylic acid is of particular importance
to its acidity.

Core Physicochemical Properties: A Summary and
Expert Analysis

Quantitative physicochemical data dictates the compound's behavior in various environments,
from reaction flasks to biological systems. While extensive experimental data for this specific
compound is not widely published, we can infer its likely properties based on its structure and
provide a framework for their determination.
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Property

Value | Expected Value

Rationale & Significance

Physical Form

Solid[1]

The planar aromatic structure
and potential for strong
intermolecular forces, such as
hydrogen bonding and dipole-
dipole interactions, favor a
crystalline solid state at

standard conditions.

Melting Point

Data not published. Expected
to be >150 °C.

Aromatic carboxylic acids with
nitro groups typically have high
melting points due to efficient
crystal lattice packing and
strong hydrogen bonding
dimers formed by the acid
moieties. Purity can be
assessed by a sharp melting
range (<2 °C).

Aqueous Solubility

Sparingly soluble in water.

The polar carboxylic acid and
nitro groups are countered by
the hydrophobic benzene ring.
Solubility is expected to
increase significantly in
alkaline aqueous solutions (pH
> pKa) due to the formation of
the more soluble carboxylate

salt.

Organic Solubility

Moderately soluble in polar

organic solvents.

The compound is expected to
be soluble in polar protic
solvents like ethanol and
methanol, and polar aprotic
solvents like DMSO and ethyl
acetate. It is expected to have
low solubility in non-polar

solvents such as hexanes or
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toluene, following the "like

dissolves like" principle.[3]

The pKa of benzoic acid is
~4.2. The presence of a
strongly electron-withdrawing
nitro group ortho to the
) carboxylic acid and a fluoro
Data not published. Expected o
pKa group para will significantly
to be < 3.0. N ]
stabilize the conjugate base
(carboxylate), thereby
increasing the acid's strength
and lowering its pKa

substantially.

Structural & Spectroscopic Characterization Profile

For a specialized reagent, rigorous structural confirmation is paramount. The following sections
describe the expected spectroscopic signatures that serve as a molecular fingerprint for 4-
Fluoro-5-methoxy-2-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in
solution.[4]

e 1H NMR: In a solvent like DMSO-ds, the spectrum is expected to show four distinct signals:

o Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>12 ppm),
which may exchange with trace water in the solvent.

o Aromatic Protons (Ar-H): Two signals in the aromatic region (7.0-8.5 ppm). One proton is
ortho to the fluorine and will appear as a doublet with a characteristic C-H coupling
constant. The other proton is ortho to the methoxy group and will also appear as a doublet.
The strong deshielding effect of the nitro group will influence their precise chemical shifts.

o Methoxy Protons (-OCHs): A sharp singlet integrating to three protons, typically in the 3.8-
4.0 ppm region.[3]
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e 13C NMR: The proton-decoupled **C NMR spectrum should display eight distinct signals
corresponding to each carbon atom:

o Carbonyl Carbon (-COOH): In the 165-170 ppm range.

o Aromatic Carbons (Ar-C): Six signals in the 110-160 ppm range. The carbon attached to
fluorine (C-F) will exhibit a large one-bond coupling constant (*JCF), appearing as a
doublet. The carbons ortho and meta to the fluorine will show smaller couplings. The
carbons attached to the methoxy and nitro groups will have characteristic chemical shifts
influenced by their electronic effects.

o Methoxy Carbon (-OCHs): A signal around 55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their
characteristic vibrational frequencies.[5]

o O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately
2500 to 3300 cm™1, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

e C=0 Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm~1.

e N-O Stretch (Nitro Group): Two distinct, strong absorption bands: one for the asymmetric
stretch (~1520-1560 cm~1) and one for the symmetric stretch (~1340-1380 cm™1).

e C-O Stretch (Acid & Methoxy): Strong bands in the 1200-1300 cm~1 region.

e C-F Stretch: A strong absorption band in the 1000-1100 cm~1 region.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental
composition.

o Expected lon: In negative ion mode electrospray ionization (ESI-), the most prominent ion
would be the deprotonated molecule [M-H]~.
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o Exact Mass: HRMS should confirm the molecular formula CsHeFNOs by matching the
observed mass of the molecular ion to its calculated value with high precision (typically

within 5 ppm).[3]

Experimental Protocols for Physicochemical
Determination

The following protocols provide robust, step-by-step methodologies for determining the key
physicochemical properties of 4-Fluoro-5-methoxy-2-nitrobenzoic acid.

Workflow for Physicochemical Characterization

The logical flow for characterizing a research chemical involves confirming its identity and
purity before measuring its physical properties.
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Caption: Workflow for the complete characterization of a research chemical.

Protocol: Melting Point Determination
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This protocol uses the capillary method, a standard for organic solids.[6][7]
o Sample Preparation: Ensure the sample is completely dry and finely powdered.

o Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube
and tap the sealed end on a hard surface to pack the solid into a dense column 2-3 mm high.

o Apparatus Setup: Place the loaded capillary into the heating block of a melting point
apparatus (e.g., Mel-Temp).

e Rapid Determination (Optional): Heat the block rapidly to find an approximate melting range.
Let the block cool significantly.

o Accurate Determination: Using a fresh sample, heat the block quickly to about 20 °C below
the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

o Observation & Recording: Record the temperature at which the first drop of liquid appears
(T1) and the temperature at which the last crystal melts (T2). The melting point is reported as
the range T1 - T2. A pure compound will have a sharp range (< 2 °C).[8]

Protocol: Qualitative and Quantitative Solubility
Determination

This protocol establishes solubility in various solvents.
Part A: Qualitative Assessment
e Setup: Add ~10 mg of the compound to a small vial.

o Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, ethanol, ethyl acetate, toluene)
to the vial.

¢ Mixing: Cap the vial and vortex or shake vigorously for 60 seconds.

o Observation: Visually inspect the mixture. Classify as 'freely soluble' (no solid remains),
'sparingly soluble' (some solid remains), or 'insoluble’' (no apparent dissolution).

Part B: Quantitative Assessment (Shake-Flask Method)
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Equilibration: Add an excess amount of the solid compound to a known volume of the solvent
in a sealed flask.

Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period
(e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved
solid.

Analysis: Carefully withdraw a known volume of the clear supernatant. Determine the
concentration of the dissolved compound using a calibrated analytical method, such as
HPLC-UV or UV-Vis spectroscopy. The result is reported in units like mg/mL or mol/L.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring pH changes during titration to find the acid dissociation

constant.[9]

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a
suitable co-solvent/water mixture (e.g., methanol/water) to a known concentration (e.g., 1-10
mM). A co-solvent is necessary due to low agueous solubility. Maintain a constant ionic
strength using a background electrolyte like 0.15 M KCI.[9]

Initial Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCI) to the
sample solution to ensure the carboxylic acid is fully protonated (pH < 2).

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the
solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M
NaOH). Record the pH after each addition, allowing the reading to stabilize.

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to
generate a titration curve.

pKa Determination:
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o |dentify the equivalence point (Veq), which is the point of maximum slope on the curve (the
inflection point).

o Determine the half-equivalence point (Veg/2).

o The pH of the solution at the half-equivalence point is equal to the pKa of the compound.

Veq/2 pKa

| /
| /

|
Titration Curve, y
i
pH Volume of NaOH added pH = pKa

itration Curve

Equivalence
Point

itration Curve

Click to download full resolution via product page

Caption: Principle of pKa determination from a potentiometric titration curve.

Safety and Handling

As a nitro-containing aromatic compound, 4-Fluoro-5-methoxy-2-nitrobenzoic acid requires
careful handling.

e Hazard Statements: While specific data for this compound is limited, related structures carry
warnings. General GHS hazard statements for this class of compounds include:

o H315: Causes skin irritation.
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o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

e Precautions:
o Handle in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

o Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Fluoro-5-methoxy-2-nitrobenzoic acid is a valuable synthetic intermediate whose utility is
governed by its physicochemical properties. This guide has established its chemical identity
and provided a detailed framework for its characterization. While some experimental values like
melting point and pKa are not yet reported in the literature, this document provides researchers
with both a strong theoretical understanding of the expected properties based on molecular
structure and a set of robust, practical protocols to determine these parameters empirically.
Adherence to these analytical methodologies will ensure the quality and suitability of this
reagent for its intended applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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